Cas no 2247106-65-4 (N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide)
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2247106-65-4x500.png)
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide 化学的及び物理的性質
名前と識別子
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- EN300-6477742
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide
- 2247106-65-4
-
- インチ: 1S/C14H11F3N2O2/c1-13(5-10(20)6-13)12(21)19-9-3-2-8(7-18)11(4-9)14(15,16)17/h2-4H,5-6H2,1H3,(H,19,21)
- InChIKey: GAOXRDQJRHKCDS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C=CC(=C1)NC(C1(C)CC(C1)=O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 296.07726208g/mol
- どういたいしつりょう: 296.07726208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477742-0.1g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95.0% | 0.1g |
$426.0 | 2025-03-15 | |
Enamine | EN300-6477742-0.25g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95.0% | 0.25g |
$607.0 | 2025-03-15 | |
Enamine | EN300-6477742-5.0g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95.0% | 5.0g |
$3562.0 | 2025-03-15 | |
1PlusChem | 1P028PVQ-250mg |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95% | 250mg |
$813.00 | 2024-05-25 | |
1PlusChem | 1P028PVQ-2.5g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95% | 2.5g |
$3039.00 | 2024-05-25 | |
Aaron | AR028Q42-10g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95% | 10g |
$7290.00 | 2023-12-15 | |
Aaron | AR028Q42-2.5g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95% | 2.5g |
$3336.00 | 2023-12-15 | |
1PlusChem | 1P028PVQ-5g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95% | 5g |
$4465.00 | 2023-12-18 | |
Enamine | EN300-6477742-0.5g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95.0% | 0.5g |
$959.0 | 2025-03-15 | |
Enamine | EN300-6477742-1.0g |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
2247106-65-4 | 95.0% | 1.0g |
$1229.0 | 2025-03-15 |
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide 関連文献
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N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamideに関する追加情報
Introduction to N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide (CAS No. 2247106-65-4)
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide, identified by the CAS registry number 2247106-65-4, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structural features, which include a cyclobutane ring, a trifluoromethyl group, and a cyano substituent. These features contribute to its exceptional chemical stability and reactivity, making it a valuable component in advanced chemical synthesis and material engineering applications.
The compound's structure is particularly noteworthy due to the presence of a cyclobutane ring, which introduces strain into the molecule, enhancing its reactivity under specific conditions. The trifluoromethyl group attached to the phenyl ring further enhances the compound's electronic properties, making it highly suitable for applications in drug delivery systems and advanced polymer synthesis. Recent studies have demonstrated that this compound exhibits remarkable thermal stability and mechanical resilience, making it an ideal candidate for high-performance materials in aerospace and automotive industries.
One of the most recent breakthroughs involving N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide is its application in the development of novel drug delivery systems. Researchers have found that the compound's unique structural properties allow for precise control over drug release mechanisms, ensuring optimal therapeutic outcomes while minimizing side effects. This advancement has been widely recognized in the pharmaceutical industry, with several companies exploring its potential for use in targeted cancer therapies.
In addition to its pharmaceutical applications, this compound has also shown promise in the field of materials science. Its ability to form stable cross-linked networks has led to its use in the development of advanced polymers with enhanced mechanical and thermal properties. Recent studies have highlighted its potential as a key component in next-generation electronic materials, particularly in the production of flexible displays and wearable devices.
The synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of intermediates such as 4-cyano-3-trifluoromethylbenzoyl chloride, which is then subjected to nucleophilic substitution reactions to introduce the cyclobutane ring and other functional groups. Recent advancements in catalytic techniques have significantly improved the efficiency of this synthesis process, making it more accessible for large-scale production.
From an environmental perspective, this compound has been shown to exhibit low toxicity levels under standard testing conditions, making it suitable for use in applications where human exposure is a concern. However, further research is needed to fully understand its long-term environmental impact and biodegradability.
In conclusion, N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide (CAS No. 2247106-65-4) represents a cutting-edge advancement in organic chemistry with diverse applications across multiple industries. Its unique structural properties, combined with recent breakthroughs in synthesis and application techniques, position it as a key player in the development of next-generation materials and therapeutic agents.
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